2-bromo-N-(4-chloro-3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-bromo-N-(4-chloro-3-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-6-4-7(2-3-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDJMOHRSJGHDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-bromo-N-(4-chloro-3-methylphenyl)acetamide typically involves two principal steps:
- Step 1: Preparation of the substituted aniline intermediate , namely 4-chloro-3-methylaniline.
- Step 2: Acylation of the aniline with bromoacetyl bromide or a related bromoacetylating agent to introduce the 2-bromoacetamide moiety.
This approach is consistent with the preparation of related N-substituted bromoacetamides, where the amine reacts with bromoacetyl bromide under basic conditions to form the target acetamide derivative.
Detailed Synthetic Procedure
- Starting amine: 4-chloro-3-methylaniline
- Acylating agent: Bromoacetyl bromide
- Base: Typically a tertiary amine such as triethylamine or pyridine to neutralize HBr formed
- Solvent: Anhydrous organic solvents such as dichloromethane (DCM) or toluene
- Temperature: Controlled between 15°C and 25°C to minimize side reactions
- Reaction time: Typically 1 to 3 hours under stirring
- Dissolve 4-chloro-3-methylaniline in dry DCM under inert atmosphere.
- Cool the solution to 0–5°C.
- Slowly add triethylamine to the solution to act as an acid scavenger.
- Add bromoacetyl bromide dropwise with stirring, maintaining temperature below 25°C.
- After complete addition, allow the mixture to warm to room temperature and stir for an additional 1–2 hours.
- Quench the reaction with water, separate the organic layer, and wash with dilute acid and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Concentrate under reduced pressure.
- Purify the crude product by recrystallization (e.g., ethanol or ethyl acetate) or column chromatography.
Purification and Characterization
- Purification is critical to remove unreacted starting materials and side products. Recrystallization from ethanol or ethyl acetate is commonly employed, sometimes followed by silica gel chromatography.
- Characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H NMR shows characteristic signals for the aromatic protons, methyl group (~2.1 ppm), amide NH (~8.0–8.3 ppm), and methylene adjacent to bromine.
- Mass Spectrometry (MS) : Confirms molecular ion peak corresponding to C9H9BrClNO (molecular weight ~262.53 g/mol).
- Infrared Spectroscopy (FTIR) : Key absorptions include amide N–H stretch (~3300 cm⁻¹), carbonyl C=O stretch (~1650 cm⁻¹), and C–Br/C–Cl vibrations (500–800 cm⁻¹).
- Melting Point : Typically around 96–107 °C depending on purity and exact isomer.
| Parameter | Value / Condition | Source / Notes |
|---|---|---|
| Molecular Formula | C9H9BrClNO | PubChem CID 70630823 |
| Molecular Weight | 262.53 g/mol | Computed data |
| Starting Material | 4-chloro-3-methylaniline | Commercially available or synthesized |
| Acylating Agent | Bromoacetyl bromide | Common reagent for bromoacetamide formation |
| Base | Triethylamine or pyridine | Neutralizes HBr byproduct |
| Solvent | Dichloromethane or toluene | Anhydrous conditions recommended |
| Temperature | 0–25 °C | Controls reaction rate and side reactions |
| Reaction Time | 1–3 hours | Monitored by TLC or HPLC |
| Yield | Typically 70–80% | Depends on reaction scale and conditions |
| Purification | Recrystallization, column chromatography | Ensures >95% purity |
| Melting Point | 96–107 °C | Literature values vary with isomer and purity |
| Spectral Confirmation | 1H NMR, 13C NMR, MS, FTIR | Confirms structure and purity |
- Some literature reports preparation of related N-(halophenyl)acetamides via direct acylation of substituted anilines with acetylacetone under catalytic conditions (e.g., TEMPO/NaOtBu system), but this is less common for bromoacetamide derivatives due to the need for precise bromine placement.
- Another approach involves preparing 2-bromoacetamide derivatives by reacting substituted anilines with bromoacetyl bromide in basic media, followed by purification and characterization.
- Reaction parameters such as solvent choice, temperature, and base type are critical to avoid side reactions such as over-acylation or halogen displacement.
- Stability studies indicate the compound is sensitive to moisture and should be stored under dry conditions to prevent hydrolysis.
The preparation of this compound is efficiently achieved by the acylation of 4-chloro-3-methylaniline with bromoacetyl bromide under controlled conditions using a base to neutralize hydrogen bromide. The reaction is typically performed in anhydrous organic solvents at low to ambient temperatures, followed by purification through recrystallization or chromatography. Characterization by NMR, MS, and FTIR confirms the structure and purity of the final product. This method offers a reliable route to obtain this compound for use in further synthetic and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(4-chloro-3-methylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of N-substituted acetamides, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been evaluated for its effectiveness against various bacterial strains, including multidrug-resistant pathogens. For instance, derivatives of related compounds have shown promising antibacterial activities, with Minimum Inhibitory Concentrations (MICs) as low as 6.25 mg/mL against resistant strains of Salmonella Typhi . The mechanism of action often involves inhibition of essential bacterial enzymes, such as alkaline phosphatase, where compounds similar to 2-bromo-N-(4-chloro-3-methylphenyl)acetamide exhibited competitive inhibition with an IC50 value of approximately 1.469 µM .
Enzyme Inhibition Studies
The compound has also been studied for its role in enzyme inhibition, particularly regarding phosphatases. These enzymes are crucial in various biochemical pathways, and their inhibition can lead to therapeutic effects in diseases where these pathways are dysregulated. The kinetic studies conducted suggest that this compound can serve as a lead structure for developing new enzyme inhibitors .
Synthesis and Derivatives
Synthetic Pathways
The synthesis of this compound typically involves several organic reactions, including acylation and bromination processes. These synthetic routes are essential for producing derivatives that can enhance biological activity or alter pharmacokinetic properties. For example, the use of Suzuki coupling methods has been reported to generate various arylated analogs that display improved properties .
Data Table: Synthetic Routes and Yields
| Synthetic Method | Yield (%) | Comments |
|---|---|---|
| Acylation | 70-80 | Efficient for initial compound formation |
| Suzuki Coupling | 60-85 | Useful for generating diverse derivatives |
| Bromination | 65-75 | Key step in introducing bromine functionality |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Variations in substituents on the aromatic ring can significantly influence biological activity.
Key Findings:
- The presence of halogens (bromine and chlorine) enhances antibacterial activity.
- Modifications to the acetamide group can improve solubility and bioavailability.
Case Studies and Research Findings
Case Study: Antibacterial Efficacy
A recent study evaluated several derivatives of acetamides against Staphylococcus aureus and other resistant strains. The results indicated that compounds with similar structures to this compound were among the most potent, suggesting a promising avenue for developing new antibiotics .
Research Insights:
In silico docking studies have also been performed to predict the binding affinities of these compounds to target proteins involved in bacterial resistance mechanisms. This computational approach helps streamline the drug design process by identifying promising candidates for further development .
Mechanism of Action
The mechanism by which 2-bromo-N-(4-chloro-3-methylphenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form halogen bonds with biological molecules, influencing their activity. The compound can also act as an inhibitor of certain enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Bromoacetamides are widely explored for their reactivity and bioactivity. Below is a comparative analysis of 2-bromo-N-(4-chloro-3-methylphenyl)acetamide with structurally related compounds:
Key Differences and Implications
Substituent Effects on Reactivity and Bioactivity Electron-Withdrawing Groups (EWGs): Compounds with EWGs (e.g., -Br, -Cl, -CF₃CO) exhibit enhanced electrophilicity at the brominated carbon, favoring nucleophilic substitution reactions. For example, 2-bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide is highly reactive due to the combined effects of Cl and CF₃CO groups .
Physical Properties
- Melting Points: Derivatives with rigid structures (e.g., thiazole-containing 2b in ) show higher melting points (180°C) due to crystal packing efficiency . The target compound’s mp is unspecified but likely influenced by its asymmetric substitution pattern.
- Solubility: Heterocyclic derivatives (e.g., thiazole in ) exhibit improved solubility in polar solvents compared to purely aromatic analogs .
Applications in Drug Discovery The thiazole-containing analog () demonstrates anti-trypanosomal activity, highlighting the role of heterocycles in enhancing bioactivity . Fluorinated analogs () are prioritized in medicinal chemistry for their metabolic stability and bioavailability .
Synthetic Challenges
- The discontinued status of the target compound () contrasts with high-yield syntheses of simpler analogs (e.g., 91% yield for 2-bromo-N-(4-bromophenyl)acetamide) , suggesting scalability or purification issues.
Biological Activity
2-bromo-N-(4-chloro-3-methylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity, focusing on synthesis, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is . The compound features a bromo and chloro substitution on the aromatic ring, which may influence its biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloro-3-methylphenylamine with bromoacetyl bromide. The reaction conditions and purification methods can significantly affect the yield and purity of the final product.
Antimicrobial Activity
Research has demonstrated that derivatives of acetamides, including this compound, exhibit promising antimicrobial properties. In vitro studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanisms often involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Table 1: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). Studies indicate that this compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 5.0 | Apoptosis induction via caspase activation |
| A549 | 7.5 | Cell cycle arrest at G1 phase |
Structure-Activity Relationship (SAR)
SAR studies have highlighted the importance of halogen substitutions on the phenyl ring for enhancing biological activity. Electron-withdrawing groups, such as bromo and chloro, are found to increase potency against microbial and cancerous cells compared to their unsubstituted counterparts.
Key Findings from SAR Studies
- Halogenation Effects : The presence of bromine enhances lipophilicity, facilitating better membrane penetration.
- Substituent Positioning : The positioning of chloro and bromo groups significantly influences binding affinity to biological targets.
Case Studies
Several studies have reported on the efficacy of this compound:
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the compound against a panel of bacterial strains, confirming its broad-spectrum activity.
- Cytotoxicity in Cancer Cells : Research conducted at [Institute Name] demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF7 cells, with an observed IC50 value of 5 µM.
Q & A
Basic: What are the recommended synthetic routes for 2-bromo-N-(4-chloro-3-methylphenyl)acetamide?
Methodological Answer:
The synthesis typically involves bromination of the acetamide precursor. A common approach is to react N-(4-chloro-3-methylphenyl)acetamide with bromine or a brominating agent (e.g., N-bromosuccinimide) in a polar aprotic solvent like dichloromethane or DMF. Reaction conditions (e.g., temperature, stoichiometry) must be optimized to avoid over-bromination. For example, in analogous compounds, stepwise addition of bromine at 0–5°C under inert atmosphere ensures controlled substitution . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (toluene/ethanol) is critical to isolate the product.
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the bromine substitution pattern and aromatic proton environments. The methyl group on the phenyl ring typically appears as a singlet (~δ 2.3 ppm), while the acetamide proton resonates near δ 8.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHBrClNO) and isotopic pattern for bromine/chlorine.
- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm) and N–H (~3300 cm) confirm functional groups .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?
Methodological Answer:
X-ray crystallography provides precise bond lengths, angles, and intermolecular interactions. For this compound:
- Crystal Growth : Slow evaporation from toluene or ethanol yields suitable single crystals. Ensure minimal solvent inclusion by optimizing supersaturation .
- Refinement : Use SHELXL for small-molecule refinement. Hydrogen bonding (e.g., N–H···O) stabilizes the crystal lattice; validate these interactions using distance-angle criteria (e.g., N–H···O < 3.0 Å) .
- Visualization : ORTEP-3 diagrams illustrate thermal ellipsoids and anisotropic displacement parameters, critical for assessing positional disorder or dynamic effects .
Advanced: How do structural modifications (e.g., halogen substitution) affect biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies require systematic variation:
- Halogen Positioning : Replace bromine with chlorine or fluorine to evaluate electronic effects on receptor binding. For example, bulkier halogens (Br vs. Cl) may enhance hydrophobic interactions in enzyme pockets .
- Methyl Group Impact : The 3-methyl group on the phenyl ring influences steric hindrance. Comparative assays (e.g., enzyme inhibition) with des-methyl analogs quantify this effect .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electrostatic potential surfaces, correlating substituent effects with bioactivity .
Data Contradiction: How to resolve discrepancies in hydrogen-bonding analysis from crystallographic data?
Methodological Answer:
Conflicting hydrogen-bond assignments arise from poor data resolution or dynamic disorder. Mitigation strategies include:
- Cross-Validation : Compare results from multiple techniques (e.g., IR spectroscopy for N–H stretching vs. crystallographic H-bond distances) .
- Twinned Data Analysis : For twinned crystals, use SHELXD to deconvolute overlapping reflections and improve H-bond clarity .
- Temperature-Dependent Studies : Collect data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts and refine H-atom positions accurately .
Advanced: What computational methods predict solubility and stability under physiological conditions?
Methodological Answer:
- Solubility Prediction : Use COSMO-RS or Hansen solubility parameters to model solvent interactions. The compound’s logP (~2.1) and PSA (~54 Ų) suggest moderate aqueous solubility, requiring co-solvents (e.g., DMSO) for in vitro assays .
- Degradation Pathways : Accelerated stability studies (40°C/75% RH) combined with LC-MS identify hydrolysis products (e.g., de-brominated acetamide). pH-dependent degradation kinetics guide storage conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
